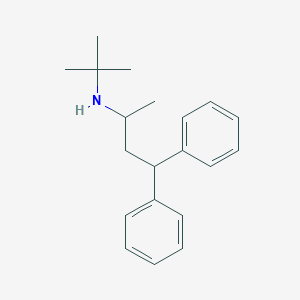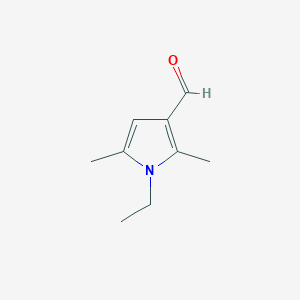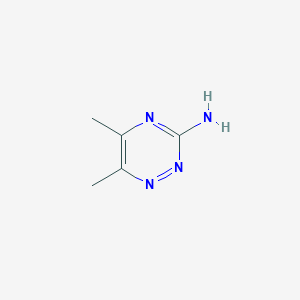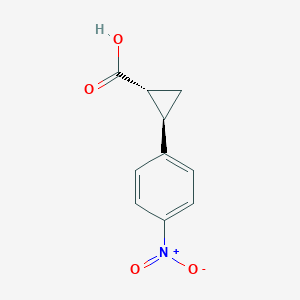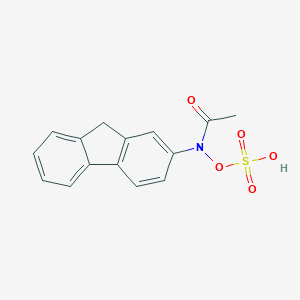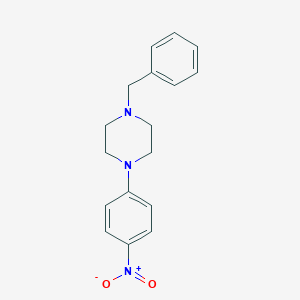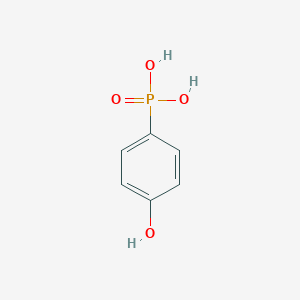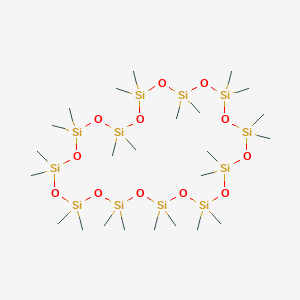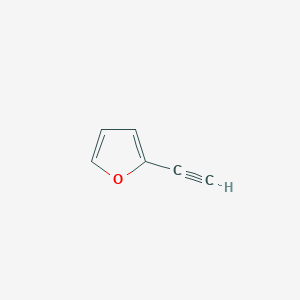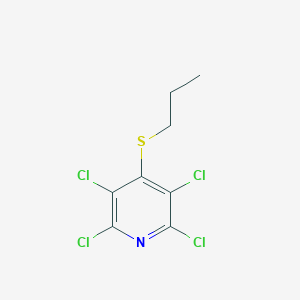
2,2-二甲基-5-苯基-1,3-二氧杂环己烷-4,6-二酮
描述
The compound 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This compound is of interest due to its potential applications in organic synthesis and its biological activities. The phenyl group attached at the 5-position introduces aromatic character to the molecule, which can influence its reactivity and interaction with various biological targets .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives can be achieved through various methods. One approach involves the self-catalyzed Knoevenagel condensation using Meldrum’s acid and formylphenoxyaliphatic acids in water, which results in the formation of novel 5-arylidene derivatives . Another method includes the condensation reaction of isopropylidene malonate with aromatic aldehydes using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in water, providing an environmentally friendly and efficient synthesis . Additionally, the reaction of Meldrum's acid with 3-aryl-1-phenylprop-2-en-1-ones in the presence of L-proline as a catalyst has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives has been studied using single crystal X-ray diffraction (XRD) and density functional theory (DFT) techniques. These studies reveal that the molecules can arrange in dimer forms through intermolecular hydrogen bonding . The crystal structure of a related compound, 2,2-dimethyl-5-(5-methyl-2-furfurylidene)-1,3-dioxane-4,6-dione, shows that the molecules exist in an x-cis conformation, which is stabilized by conjugation and possibly an intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives has been explored in various chemical reactions. For instance, the reaction with aqueous ammonia yields an amino(thiomethyl)methylene derivative, which upon further reaction can lead to sulfoxide derivatives and other products with potential biological activity . The introduction of N-nucleophiles to related compounds has led to the formation of nucleophilic attack products, which can be used as substrates for further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives have been characterized using various techniques. DFT calculations provide insights into the optimized molecular structure, natural bond orbital analysis, electrostatic potential map, HOMO-LUMO energies, and atomic charges . These properties are crucial for understanding the reactivity and potential applications of these compounds. Additionally, the compounds have shown promising DPPH radical scavenging activity and cytotoxicity against the A431 cancer cell line, indicating their potential as therapeutic agents .
科学研究应用
晶体和分子结构
2,2-二甲基-5-苯基-1,3-二氧杂环己烷-4,6-二酮已被广泛研究其晶体和分子结构。研究揭示了关于其晶体数据和分子对称性的细节,突出了其单斜和正交晶体系统(Coppernolle et al., 2010)。此外,该化合物的晶体堆积受范德华力和弱C—H⋯O相互作用控制,在某些情况下形成分子二聚体(Stepina et al., 2015)。
超分子结构
在对其超分子结构的研究中,该化合物表现出弱的C-H...O氢键,根据二氧杂环己烷二酮环上的取代基形成四聚体和二聚体。这表明了其显著的结构多样性和相互作用能力(Low et al., 2002)。
合成和反应
研究还集中在2,2-二甲基-5-苯基-1,3-二氧杂环己烷-4,6-二酮衍生物的合成和反应上。这些研究包括开发高效的合成程序(Najda et al., 2016)和探索其反应途径,例如在自催化的Knoevenagel缩合中(Kumar et al., 2014)。
药物化学和化学性质
已经探索了该化合物在药物化学和其他化学性质方面的潜力,包括其在制备药物前体或作为配体中的用途(Dotsenko et al., 2019)。此外,已记录了其在各种化学反应中作为前体的用途,展示了其在合成化学中的多功能性(Sevenard et al., 2017)。
作用机制
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The compound is known to participate in Knoevenagel condensation reactions , a type of organic reaction where an aldehyde or ketone reacts with a compound containing an acidic proton to form a β-substituted α,β-unsaturated carbonyl compound. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ chemical structure .
Biochemical Pathways
Given its role in organic synthesis , it’s likely that the compound could influence a variety of biochemical pathways depending on the specific reaction conditions and targets.
Pharmacokinetics
Its solubility in dioxane suggests that it may have good bioavailability in environments where dioxane or similar solvents are present.
Result of Action
Its role in organic synthesis suggests that it may induce significant changes in the chemical structure of its targets, potentially altering their function.
Action Environment
The action, efficacy, and stability of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione can be influenced by various environmental factors. For instance, its reactions are known to be accelerated in ionic liquids , suggesting that the compound’s activity may be enhanced in such environments. Additionally, its solubility in dioxane indicates that the presence of this or similar solvents could impact the compound’s bioavailability and thus its efficacy.
安全和危害
属性
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAHNQWHPQAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164996 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
CAS RN |
15231-78-4 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformation of the dioxanedione ring in 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione?
A1: X-ray diffraction analysis revealed that the dioxanedione ring in 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione adopts a boat conformation. [] This non-planar conformation is also observed in other 5-substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


